molecular formula C16H16F3NO4 B2838828 Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 294853-31-9

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2838828
CAS No.: 294853-31-9
M. Wt: 343.302
InChI Key: XKGKFOTZRLNNEZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a dihydropyridine derivative characterized by a 1,4,5,6-tetrahydropyridine core with a 6-oxo group, a 2-methyl substituent, and a 4-[4-(trifluoromethoxy)phenyl] moiety.

The trifluoromethoxy (OCF₃) group at the para position of the phenyl ring distinguishes it from related compounds, influencing electronic effects (strong electron-withdrawing nature) and lipophilicity, which are critical for drug metabolism and target binding .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4/c1-3-23-15(22)14-9(2)20-13(21)8-12(14)10-4-6-11(7-5-10)24-16(17,18)19/h4-7,12H,3,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGKFOTZRLNNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate has shown promise as an antimicrobial agent. Research indicates that derivatives of pyridinecarboxylates exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar compounds could inhibit the growth of resistant strains of bacteria, suggesting that this compound may be effective in developing new antibiotics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agrochemical Applications

1. Pesticide Development

This compound can be utilized in the formulation of novel pesticides. Its trifluoromethoxy group enhances lipophilicity and biological activity against pests. Field trials have indicated that formulations containing this compound significantly reduce pest populations while being environmentally safer compared to traditional pesticides .

2. Herbicide Potential

Research into the herbicidal properties of pyridine derivatives has shown that this compound can inhibit specific enzymes involved in plant growth. This suggests its potential use as a selective herbicide in agricultural practices .

Materials Science Applications

1. Polymer Chemistry

This compound can serve as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Studies have reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved performance characteristics for use in coatings and composites .

2. Nanotechnology

In nanotechnology, this compound can be functionalized to create nanoparticles with specific surface properties for drug delivery systems. Research has shown that nanoparticles modified with pyridine derivatives exhibit increased cellular uptake and targeted delivery capabilities .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against resistant bacterial strains
Anti-inflammatory Effects Inhibits pro-inflammatory cytokine production
Pesticide Formulation Significant reduction in pest populations
Herbicide Development Inhibits key plant growth enzymes
Polymer Chemistry Enhanced thermal stability in polymer matrices
Nanotechnology Improved drug delivery efficiency

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 478261-52-8)
  • Structure : The phenyl ring has a 2-(trifluoromethyl) (CF₃) substituent instead of 4-(trifluoromethoxy).
  • Molecular Weight: 327.31 g/mol (C₁₆H₁₆F₃NO₃) .
  • Properties : The CF₃ group is less polar than OCF₃, leading to higher lipophilicity (XLogP3 = 2.6) .
  • Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors or antimicrobial agents .
Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Structure : Substituted with a 4-fluoro (F) group on the phenyl ring.
  • Molecular Weight: 263.27 g/mol (C₁₄H₁₄FNO₃) .
  • Properties : The fluorine atom is smaller and less electron-withdrawing than CF₃ or OCF₃, reducing steric hindrance and metabolic stability.
Ethyl 4-(4-nitrophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate
  • Structure: Features a 4-nitro (NO₂) group, which is strongly electron-withdrawing.
  • Applications : Nitro groups are often explored for antibacterial activity but may confer toxicity .

Ester Group Modifications

Methyl 2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Methyl ester instead of ethyl ester.
  • Impact : Smaller ester groups (methyl vs. ethyl) may reduce bioavailability due to faster enzymatic hydrolysis .

Functionalized Derivatives

N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
  • Structure : Carboxamide derivative with a fluorinated indazole substituent.
3,4-Dihydropyrimidin-2(1H)-one Urea Derivatives (A15)
  • Structure : Incorporates a urea linkage and 6-thioxo group.
  • Biological Activity : Exhibits inhibitory activity against Staphylococcus aureus (MIC values in µM range) .

Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 4-(OCF₃)phenyl ~341.28* ~3.1* 7* ~60*
CAS 478261-52-8 2-(CF₃)phenyl 327.31 2.6 6 55.4
Methyl 4-(4-F-phenyl) Analog 4-Fphenyl 263.27 1.8 5 50.7
A15 Urea Derivative 4-CF₃phenyl, urea 419.48 3.5 7 98.3

*Estimated based on structural similarity.

Biological Activity

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 478261-52-8) is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H16F3NO3
  • Molecular Weight: 327.3 g/mol
  • Structure: The compound features a pyridine ring substituted with trifluoromethoxy and ethyl ester functional groups, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested:
    • TK-10 (renal cancer)
    • HT-29 (colorectal cancer)

The compound showed moderate to high cytotoxicity against these cell lines, with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against several strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Disruption: The compound interferes with the normal cell cycle progression.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers investigated the effects of Ethyl 2-methyl-6-oxo on tumor growth in vivo using an animal model. The results indicated a significant reduction in tumor size compared to control groups when administered at therapeutic doses .

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The findings highlighted its effectiveness in reducing bacterial load in infected tissues, suggesting its potential for therapeutic use in infectious diseases .

Summary of Findings

Activity TypeEffectivenessMechanism of Action
AnticancerModerate to HighApoptosis induction, cell cycle arrest
AntimicrobialSignificantEnzyme inhibition, ROS generation

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